Cas no 83208-06-4 (2-(2,4-dimethylphenyl)propan-2-ol)
2-(2,4-dimethylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a,a,2,4-tetramethyl-
- 2-(2,4-dimethylphenyl)propan-2-ol
- NSC-243677
- 83208-06-4
- AKOS012096081
- SCHEMBL12180439
- EN300-1828191
- starbld0013583
- NSC243677
- 2-(2,4-dimethylphenyl)-2-propanol
- DTXSID50311491
-
- MDL: MFCD09965950
- Inchi: 1S/C11H16O/c1-8-5-6-10(9(2)7-8)11(3,4)12/h5-7,12H,1-4H3
- InChI Key: GZCAOBKBHBLCNA-UHFFFAOYSA-N
- SMILES: OC(C)(C)C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 164.120115130g/mol
- Monoisotopic Mass: 164.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
2-(2,4-dimethylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB430302-1 g |
2-(2,4-Dimethylphenyl)-2-propanol |
83208-06-4 | 1g |
€496.00 | 2023-06-16 | ||
| abcr | AB430302-5 g |
2-(2,4-Dimethylphenyl)-2-propanol |
83208-06-4 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB430302-250mg |
2-(2,4-Dimethylphenyl)-2-propanol; . |
83208-06-4 | 250mg |
€412.20 | 2025-04-16 | ||
| abcr | AB430302-500mg |
2-(2,4-Dimethylphenyl)-2-propanol; . |
83208-06-4 | 500mg |
€567.00 | 2025-04-16 | ||
| A2B Chem LLC | AX76117-1g |
2-(2,4-Dimethylphenyl)-2-propanol |
83208-06-4 | 97% | 1g |
$1205.00 | 2024-04-19 | |
| A2B Chem LLC | AX76117-5g |
2-(2,4-Dimethylphenyl)-2-propanol |
83208-06-4 | 97% | 5g |
$2831.00 | 2024-04-19 | |
| Enamine | EN300-1828191-0.05g |
2-(2,4-dimethylphenyl)propan-2-ol |
83208-06-4 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1828191-0.1g |
2-(2,4-dimethylphenyl)propan-2-ol |
83208-06-4 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1828191-0.25g |
2-(2,4-dimethylphenyl)propan-2-ol |
83208-06-4 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1828191-0.5g |
2-(2,4-dimethylphenyl)propan-2-ol |
83208-06-4 | 0.5g |
$397.0 | 2023-09-19 |
2-(2,4-dimethylphenyl)propan-2-ol Suppliers
2-(2,4-dimethylphenyl)propan-2-ol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-(2,4-dimethylphenyl)propan-2-ol
Professional Introduction to 2-(2,4-dimethylphenyl)propan-2-ol (CAS No. 83208-06-4)
2-(2,4-dimethylphenyl)propan-2-ol, chemically designated as CAS No. 83208-06-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a propyl chain attached to a dimethylphenyl (xylene-derived) group, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development. The presence of two methyl substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.
The compound's molecular structure, characterized by a tertiary alcohol functionality, positions it as a candidate for further functionalization. This property is particularly intriguing in the context of modern pharmaceutical innovation, where the design of bioactive molecules often relies on the strategic modification of hydroxyl-containing precursors. The dimethylphenyl moiety contributes to steric and electronic effects that can influence the compound's interactions with biological targets, making it a promising scaffold for medicinal chemistry exploration.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, including 2-(2,4-dimethylphenyl)propan-2-ol. Studies utilizing molecular modeling techniques have highlighted its potential as a ligand in the development of small-molecule inhibitors. For instance, its structural motif has been explored in the design of compounds targeting enzyme active sites, particularly those involved in metabolic pathways relevant to neurological disorders. The flexibility offered by the propyl side chain and the electron-donating nature of the aromatic ring make it an attractive candidate for further derivatization.
In the realm of synthetic methodologies, CAS No. 83208-06-4 has been utilized in multi-step synthetic routes to more complex molecules. Its role as an intermediate in constructing heterocyclic frameworks has been documented in several peer-reviewed journals. Researchers have leveraged its reactivity to introduce diverse functional groups, including amides, esters, and ketones, thereby expanding its utility in drug discovery pipelines. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.
The pharmaceutical industry has shown particular interest in derivatives of dimethylphenyl-containing compounds due to their demonstrated biological activity. For example, analogs of 2-(2,4-dimethylphenyl)propan-2-ol have been investigated for their potential effects on central nervous system (CNS) receptors. Preliminary studies suggest that modifications to the aromatic ring or the hydroxyl group may modulate binding affinity and selectivity, which are critical parameters in drug development. These findings underscore the importance of CAS No. 83208-06-4 as a precursor for exploring novel therapeutic agents.
Moreover, the compound's physicochemical properties make it suitable for formulation into various drug delivery systems. Its solubility characteristics and interaction with polymers have been studied in the context of developing sustained-release formulations. Such research is essential for optimizing bioavailability and therapeutic efficacy, particularly for drugs that require prolonged action or targeted release profiles.
The synthesis of 2-(2,4-dimethylphenyl)propan-2-ol itself presents an interesting challenge from a chemical engineering perspective. Modern catalytic processes have been employed to enhance yield and purity while minimizing environmental impact. These advancements align with global trends toward greener chemistry, where sustainable methodologies are increasingly prioritized in industrial applications.
In conclusion, CAS No. 83208-06-4 represents a versatile and valuable compound with broad applications in synthetic chemistry and pharmaceutical research. Its structural features and reactivity make it an excellent candidate for further exploration in drug discovery and material science. As research continues to uncover new methodologies and applications, the significance of this molecule is expected to grow, solidifying its role as a key intermediate in advanced chemical synthesis.
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